molecular formula C17H30N2O3Si.ClH<br>C17H31ClN2O3Si B1584016 1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride CAS No. 34937-00-3

1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride

Cat. No.: B1584016
CAS No.: 34937-00-3
M. Wt: 375.0 g/mol
InChI Key: MYWJOHLSXLTXCV-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride (CAS: 33401-49-9) is a silane-functionalized ethylenediamine derivative with a vinylbenzyl group and a trimethoxysilylpropyl group. Its molecular formula is C₁₉H₃₂ClN₂O₃Si, with a molecular weight of approximately 348.16 g/mol . The compound is used as a coupling agent in polymers, adhesives, and coatings due to its dual functionality:

  • Trimethoxysilyl group: Enables covalent bonding to inorganic substrates (e.g., glass, metals) via hydrolysis and condensation .
  • Vinylbenzyl group: Facilitates compatibility with organic matrices (e.g., styrenic polymers) through copolymerization or physical interactions .

It is commercially available as a monohydrochloride salt, enhancing stability and solubility in polar solvents like methanol .

Properties

CAS No.

34937-00-3

Molecular Formula

C17H30N2O3Si.ClH
C17H31ClN2O3Si

Molecular Weight

375.0 g/mol

IUPAC Name

N'-[(2-ethenylphenyl)methyl]-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C17H30N2O3Si.ClH/c1-5-16-9-6-7-10-17(16)15-19-13-12-18-11-8-14-23(20-2,21-3)22-4;/h5-7,9-10,18-19H,1,8,11-15H2,2-4H3;1H

InChI Key

MYWJOHLSXLTXCV-UHFFFAOYSA-N

SMILES

CO[Si](CCCNCCNCC1=CC=CC=C1C=C)(OC)OC.Cl

Canonical SMILES

CO[Si](CCCNCCNCC1=CC=CC=C1C=C)(OC)OC.Cl

Other CAS No.

34937-00-3
64894-46-8

Pictograms

Flammable; Acute Toxic; Irritant; Health Hazard

Origin of Product

United States

Mechanism of Action

Biological Activity

1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride (CAS Number: 33401-49-9) is a synthetic compound that exhibits significant biological activity, particularly in the context of surface modification and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H31ClN2O3Si
  • Molar Mass : 374.98 g/mol
  • Density : 0.905 g/mL at 25°C
  • Flash Point : 55°F
  • Refractive Index : n20/D 1.402

1,2-Ethanediamine derivatives primarily function as adhesion promoters at organic/inorganic interfaces. This property is crucial in various applications, including coatings and composites. The compound's mechanism involves:

  • Targeting Inorganic Interfaces : It enhances the adhesion between organic materials and inorganic substrates.
  • Biochemical Pathways : It influences pathways related to surface modification and heavy metal ion uptake, which can be beneficial in environmental remediation processes.

Acute Toxicity

Research indicates that the acute oral toxicity of this compound is characterized by an LD50 of approximately 2.4 g/kg in rats, while dermal exposure has an LD50 of about 16 mL/kg in rabbits. Notably, it has been shown to cause moderate skin irritation and severe eye irritation .

Sensitization Potential

In a guinea pig maximization test, the compound displayed a potential for skin sensitization. This highlights the importance of safety measures during handling and application in industrial settings .

Genotoxicity Studies

The compound has been evaluated for genotoxic potential using various assays:

  • Ames Test : No evidence of mutagenicity was found.
  • In Vitro Assays : Tests conducted on Chinese hamster ovary cells did not show significant genotoxic effects.
  • In Vivo Studies : A mouse micronucleus assay also indicated no genotoxic activity .

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of this compound:

  • Surface Modification Applications :
    • The compound has been utilized in coatings to enhance corrosion resistance on metal surfaces. Its efficacy as an adhesion promoter has made it valuable in industrial applications where durability is critical.
  • Environmental Remediation :
    • Research has demonstrated that the compound can facilitate the uptake of heavy metal ions from contaminated environments, thus contributing to environmental cleanup efforts. The interaction with heavy metals is primarily through its amine functionalities, which bind to metal ions effectively.
  • Pharmacokinetics :
    • The pharmacokinetic profile suggests that the bioavailability of this compound is influenced by its rapid hydrolysis in aqueous environments, leading to the formation of methanol and trisilanols, which may further interact with biological systems .

Summary Table of Biological Activity

Activity TypeResult
Acute Oral ToxicityLD50 = 2.4 g/kg (rats)
Dermal ToxicityLD50 = 16 mL/kg (rabbits)
Skin IrritationModerate
Eye IrritationSevere
GenotoxicityNegative (Ames Test, In Vitro assays)
Environmental ApplicationEffective in heavy metal ion uptake

Comparison with Similar Compounds

N,N′-Bis(3-(trimethoxysilyl)propyl)ethylenediamine (CAS: 68845-16-9)

  • Molecular Formula : C₁₄H₃₆N₂O₆Si₂
  • Molecular Weight : 384.62 g/mol
  • Key Features :
    • Contains two trimethoxysilylpropyl groups instead of one silane and one vinylbenzyl group.
    • Lacks the hydrochloride moiety.
  • Applications: Superior crosslinking efficiency in silicone-based materials due to dual silane groups. Limited organic compatibility compared to the target compound .

N1-(Phenylmethyl)-N2-[3-(trimethoxysilyl)propyl]ethylenediamine Monohydrochloride (CAS: 64036-73-3)

  • Molecular Formula : C₁₆H₂₉ClN₂O₃Si
  • Molecular Weight : 348.16 g/mol
  • Key Features :
    • Substitutes the vinylbenzyl group with a benzyl group .
    • Retains the trimethoxysilylpropyl group and hydrochloride.
  • Applications :
    • Improved thermal stability due to the benzyl group but reduced reactivity in vinyl-based polymer systems .

N-[3-(Trimethoxysilyl)propyl]-1,2-ethanediamine (CAS: 1760-24-3)

  • Molecular Formula : C₈H₂₂N₂O₃Si
  • Molecular Weight : 222.36 g/mol
  • Applications :
    • Widely used as a primer for glass fibers and fillers.
    • Less versatile in organic matrices compared to the target compound .

Structural and Functional Comparison Table

Compound (CAS) Substituent 1 Substituent 2 Molecular Weight (g/mol) Key Applications
Target (33401-49-9) Vinylbenzyl Trimethoxysilylpropyl 348.16 Coatings, adhesives, styrenic composites
N,N′-Bis-silane (68845-16-9) Trimethoxysilylpropyl Trimethoxysilylpropyl 384.62 Silicone crosslinking, inorganic fillers
Benzyl derivative (64036-73-3) Benzyl Trimethoxysilylpropyl 348.16 High-temperature adhesives
Simple silane (1760-24-3) None Trimethoxysilylpropyl 222.36 Glass fiber primers

Research Findings and Performance Differences

Reactivity

  • The vinylbenzyl group in the target compound enables radical-initiated polymerization, making it suitable for UV-curable coatings . Bis-silane derivatives lack this feature.
  • Hydrochloride salts (e.g., target compound) exhibit enhanced solubility in methanol, facilitating application in solvent-based systems .

Adhesion Strength

  • The target compound demonstrates 30% higher bond strength on polyethylene substrates compared to the benzyl derivative (64036-73-3), attributed to the vinyl group’s copolymerization with polyolefins .

Preparation Methods

Starting Materials

  • Ethylenediamine (1,2-diaminoethane)
  • Vinylbenzyl chloride or vinylbenzyl bromide (for vinylbenzyl substitution)
  • 3-Chloropropyltrimethoxysilane (for trimethoxysilylpropyl substitution)
  • Hydrochloric acid (for monohydrochloride salt formation)

Stepwise Reaction Procedure

Step Reactants and Conditions Description
1 React ethylenediamine with vinylbenzyl halide in an organic solvent (e.g., ethanol or acetonitrile) at controlled temperature (20–50 °C) Selective alkylation of one amino group to form N-(vinylbenzyl)ethylenediamine intermediate
2 Add 3-chloropropyltrimethoxysilane to the intermediate, heat to 80–90 °C under stirring Nucleophilic substitution on the second amino group to introduce the trimethoxysilylpropyl moiety
3 Quench reaction with hydrochloric acid to form the monohydrochloride salt Stabilizes the compound and facilitates isolation
4 Purify by liquid-liquid extraction and vacuum distillation or recrystallization Ensures high purity and removal of unreacted materials

Reaction Mechanism Insights

  • The first alkylation exploits the higher nucleophilicity of one amino group, favoring monoalkylation.
  • The second substitution involves displacement of the chloride on 3-chloropropyltrimethoxysilane by the remaining amino group.
  • Formation of the hydrochloride salt prevents polymerization of the vinyl group and stabilizes the product.

Alternative Preparation Approaches

  • One-pot synthesis: Sequential addition of vinylbenzyl halide and 3-chloropropyltrimethoxysilane to ethylenediamine with careful temperature control to avoid over-alkylation.
  • Use of protecting groups: Protect one amino group during initial substitution to enhance selectivity, then deprotect and substitute the other group.

Purification and Characterization

  • Purification typically involves solvent extraction and vacuum distillation or recrystallization from suitable solvents.
  • Characterization by NMR, IR spectroscopy, and mass spectrometry confirms the substitution pattern and purity.
  • The monohydrochloride salt form is preferred for stability and handling.

Research Findings and Yield Data

While specific yield data for this exact compound are limited, analogous compounds such as N-[3-(trimethoxysilyl)propyl]amines have been prepared with:

Parameter Typical Value
Reaction temperature 80–90 °C
Reaction time 4–8 hours
Yield >85%
Purity >99% (after purification)

These values are consistent with the preparation of similar silane coupling agents involving alkylation of ethylenediamine derivatives.

Summary Table of Preparation Method

Step Reactants Conditions Outcome
1 Ethylenediamine + vinylbenzyl halide 20–50 °C, solvent N-(vinylbenzyl)ethylenediamine intermediate
2 Intermediate + 3-chloropropyltrimethoxysilane 80–90 °C, stirring N,N'-disubstituted product
3 Addition of HCl Room temperature Monohydrochloride salt formation
4 Purification Extraction, distillation/recrystallization High purity final product

Notes on Environmental and Operational Considerations

  • The use of chloropropyltrimethoxysilane requires moisture-free conditions to prevent premature hydrolysis.
  • The hydrochloride salt formation enhances product stability and facilitates handling.
  • Avoidance of heavy metal catalysts or harsh reagents aligns with green chemistry principles.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step alkylation/condensation process. For analogous ethanediamine derivatives (e.g., N-benzyl-N′-trimethoxysilylpropyl derivatives), a common approach is reacting primary amines with electrophilic silyl-propyl intermediates under inert atmospheres . Key parameters include:

  • Temperature : Optimal yields are reported at 60–80°C to balance reactivity and side reactions (e.g., hydrolysis of trimethoxysilyl groups).
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, while protic solvents may destabilize intermediates .
  • Stoichiometry : Excess amine (1.5–2 eq) ensures complete substitution, but steric hindrance from the ethenylphenyl group may necessitate longer reaction times .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies characteristic signals, such as the ethenylphenyl proton (δ 5.2–6.5 ppm) and trimethoxysilyl methyl groups (δ 3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns of the silylpropyl moiety .
  • FTIR : Peaks at ~1100 cm⁻¹ (Si-O-C) and 1600 cm⁻¹ (C=C) validate functional groups .

Q. How does the hydrochloride salt form affect solubility and formulation in aqueous systems?

The monohydrochloride enhances water solubility via protonation of the amine groups. However, solubility varies with pH:

  • pH < 3 : Fully protonated, high solubility.
  • pH 7–9 : Partial deprotonation may precipitate the compound, limiting applications in neutral buffers .
    For non-aqueous systems (e.g., silane coupling in polymers), ethanol or DMSO is preferred .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trimethoxysilyl group in surface modification applications?

The trimethoxysilyl group undergoes hydrolysis to form silanol (Si-OH), which condenses with hydroxylated surfaces (e.g., glass, metals). Key factors:

  • Hydrolysis Rate : Accelerated by acidic/basic conditions but competes with premature self-condensation .
  • Substrate Compatibility : Surface hydroxyl density and pretreatment (e.g., plasma cleaning) critically affect adhesion .
  • Crosslinking : Post-application curing (120°C, 1 hr) enhances Si-O-Si network formation .

Q. How can conflicting kinetic data from solvent-dependent reactions be resolved?

Contradictions in reaction rates (e.g., faster kinetics in DMF vs. THF) arise from solvent polarity and hydrogen-bonding effects. Strategies:

  • Design of Experiments (DOE) : Systematic variation of solvent polarity (via Kamlet-Taft parameters) identifies optimal media .
  • Computational Modeling : DFT calculations predict transition-state stabilization in different solvents .

Q. What degradation pathways occur under elevated temperatures, and how do they impact material stability?

Thermogravimetric analysis (TGA) reveals:

  • <150°C : Loss of adsorbed water/HCl.
  • 150–250°C : Degradation of the ethenylphenyl group (exothermic peak via DSC).
  • >300°C : Siloxane network breakdown .
    Stabilizers (e.g., antioxidants) or inert atmospheres during processing mitigate decomposition .

Q. How does steric hindrance from the ethenylphenyl group influence coordination chemistry with metal ions?

Comparative studies with less hindered analogs (e.g., N-methyl derivatives) show:

  • Reduced Chelation Efficiency : Bulky substituents decrease binding to transition metals (e.g., Cu²⁺, Fe³⁺), confirmed by UV-Vis titration .
  • Selective Coordination : Preferential interaction with softer Lewis acids (e.g., Ag⁺) due to π-electron donation from the ethenyl group .

Methodological Challenges and Solutions

Q. What strategies improve reproducibility in silane coupling agent applications?

  • Moisture Control : Use anhydrous solvents and gloveboxes to prevent premature hydrolysis .
  • Surface Activation : Pre-treat substrates with piranha solution to increase hydroxyl groups .
  • Characterization : XPS or contact angle measurements quantify coupling efficiency .

Q. How can NMR spectral overlap between similar derivatives be resolved?

  • 2D NMR (COSY, HSQC) : Differentiates overlapping proton environments (e.g., ethenyl vs. aromatic protons) .
  • Isotopic Labeling : ¹⁵N-labeled amines simplify assignment of NH/amine signals .

Safety and Handling

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods due to potential HCl vapor release .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles .
  • Storage : Desiccated at –20°C to prevent hydrolysis .

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